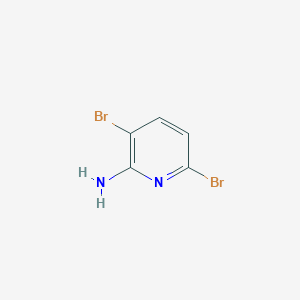
(4-Methylphenyl)(phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl)(phenyl)methanamine hydrochloride, also known as 4-MPMH, is a chemical compound composed of a phenyl group and a methylamine group connected by a methylene bridge. This compound is widely used in laboratory experiments due to its unique properties and versatile applications. This article will provide an overview of 4-MPMH, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: The compound has been synthesized via a polyphosphoric acid condensation route, indicating its potential for diverse chemical syntheses (Shimoga, Shin, & Kim, 2018).
Pharmacological Studies
- Serotonin Receptor Antagonism: Research has shown that certain derivatives of this compound exhibit potent, competitive, and selective activity against serotonin 5-HT2A receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Material Science and Chemistry
- Catalytic Properties: Certain derivatives have been used in efficient transfer hydrogenation reactions, demonstrating the compound's potential in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Neuropharmacology
- Neurotoxicity Studies: Studies have explored the neurotoxic effects of related compounds on neuronal cultures, indicating potential research applications in neuropharmacology (Capela, Ruscher, Lautenschlager, Freyer, Dirnagl, Gaio, Bastos, Meisel, & Carvalho, 2006).
Impurity Profiling
- Forensic Applications: The compound has been identified as an impurity in certain illicit drug samples, suggesting its role in forensic analysis and impurity profiling (Dayrit & Dumlao, 2004).
Eigenschaften
IUPAC Name |
(4-methylphenyl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h2-10,14H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZSJKMWBONMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)(phenyl)methanamine hydrochloride | |
CAS RN |
5267-49-2 |
Source


|
| Record name | Benzenemethanamine, 4-methyl-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)










